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Compound of Interest

Compound Name: 2,6-Dimethoxy-beta-nitrostyrene

CAS No.: 149488-96-0

Cat. No.: B584064 Get Quote

Executive Summary & Compound Profile
2,6-Dimethoxy-

-nitrostyrene is a critical intermediate in the synthesis of substituted phenethylamines. Its
structural rigidity, enforced by the steric bulk of ortho-methoxy groups, makes it an excellent
case study for spectroscopic analysis. This guide provides a "triangulated" validation method
using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance
(NMR).

Property Data

CAS Number 149488-96-0

Molecular Formula

Molecular Weight 209.20 g/mol

Appearance Yellow crystalline solid (Needles from EtOH)

Solubility
Soluble in

, Acetone, DMSO; Poor in cold water/EtOH

Synthesis & Reaction Context

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b584064?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The compound is synthesized via the Henry Reaction (Nitroaldol condensation).[1][2]

Understanding the synthesis is vital for identifying common impurities (unreacted aldehyde,

Michael addition byproducts).

Experimental Protocol (Henry Reaction)
Objective: Condensation of 2,6-dimethoxybenzaldehyde with nitromethane.

Reagents: Dissolve 2,6-dimethoxybenzaldehyde (10 mmol) in Nitromethane

(solvent/reactant excess, ~5-10 mL).

Catalyst: Add Ammonium Acetate (

, 2-3 mmol).

Reflux: Heat to gentle reflux (

C) for 2-4 hours. Monitor via TLC (Mobile phase: 3:1 Hexane/EtOAc).

Workup: Cool to room temperature. The product often crystallizes directly as yellow needles

due to high symmetry and lattice energy.

Purification: Recrystallize from boiling Isopropyl Alcohol (IPA) or Ethanol to remove the

brown/orange impurities (polymerized nitromethane).
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Figure 1: Stepwise mechanism of the Henry Reaction converting aldehyde to nitroalkene.
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Mass Spectrometry (MS) - Fragmentation Logic
Technique: Electron Ionization (EI, 70 eV). The mass spectrum provides the molecular weight

and characteristic loss patterns associated with the nitroalkene moiety.

Molecular Ion (

):m/z 209. (Base peak intensity varies; aromatic stabilization helps).

Diagnostic Fragment 1 (

):m/z 163. The loss of the nitro group (46 Da) is the primary fragmentation pathway, yielding
a resonance-stabilized styryl cation.

Diagnostic Fragment 2 (

):m/z 178. Loss of a methoxy radical (31 Da) from the ring.

Diagnostic Fragment 3 (

):m/z 162. Elimination of nitrous acid, common in nitroalkanes/alkenes.

Molecular Ion (M+)
m/z 209

[M - NO2]+
m/z 163

(Styryl Cation)

- NO2 (46)

[M - OMe]+
m/z 178

- OMe (31)

Aromatic Cluster
m/z ~91/77

Ring Deg.
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Figure 2: Primary fragmentation pathways in Electron Ionization MS.

Infrared Spectroscopy (IR) - Functional Group
Fingerprint
Technique: ATR-FTIR (Solid state). The IR spectrum confirms the presence of the conjugated

nitro group and the preservation of the ether linkages.

Frequency (

)
Assignment Mechanistic Insight

1635 - 1610 Stretch

Conjugated alkene. Often

appears as a doublet with the

aromatic ring breathing modes.

1515 - 1490 Asymmetric

Critical Diagnostic. Strong,

broad band characteristic of

nitro compounds.

1350 - 1330 Symmetric

Paired with the asymmetric

stretch; confirms the nitro

group identity.

1255 - 1240 Stretch
Strong ether band from the

methoxy groups.

970 - 960 Bending

Out-of-plane bending

characteristic of trans-

disubstituted alkenes.

Nuclear Magnetic Resonance (NMR) - Structural
Confirmation
Technique: 400 MHz

H NMR in
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. This is the definitive test for geometry (trans) and substitution pattern (2,6-dimethoxy).

H NMR Analysis (Proton)
The 2,6-substitution pattern creates a plane of symmetry, simplifying the aromatic region into

an

system.

Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Proof

8.10 - 7.95
Doublet (

Hz)
1H -Vinyl H

Deshielded by

the geminal

group. Large

confirms trans

(E) geometry.

7.60 - 7.50
Doublet (

Hz)
1H -Vinyl H

Coupled to

-H. Shifted

upfield relative to

-H but downfield

of aromatics.

7.35
Triplet (

Hz)
1H Ar-H (C4)

The single proton

at the para-

position.

6.60
Doublet (

Hz)
2H Ar-H (C3, C5)

The two meta-

protons are

equivalent due to

symmetry.

3.90 Singlet 6H

Two equivalent

methoxy groups

at C2 and C6.
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Critical Interpretation Note: The Steric Inhibition of Resonance is significant here. The two bulky

methoxy groups at the 2,6-positions force the nitrovinyl side chain to twist out of planarity with

the benzene ring.

Effect: This reduces conjugation between the ring and the nitroalkene.

Observation: The

-vinyl proton may appear slightly more shielded (lower ppm) than in the 3,4-dimethoxy
isomer due to this lack of coplanarity.

C NMR Analysis (Carbon)
Look for 8 unique carbon signals due to symmetry (despite having 10 carbons).

Carbonyl/Nitro-alkene carbons: ~140-150 ppm range.

Aromatic C-O (C2, C6): ~158-160 ppm (Deshielded by Oxygen).

Methoxy Carbons: ~56 ppm.

Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, watch for these specific impurities:

2,6-Dimethoxybenzaldehyde (Starting Material):

NMR: Look for an aldehyde proton singlet at 10.4 ppm.

IR: Look for a Carbonyl (

) stretch at 1680 cm⁻¹.

Michael Addition Adducts:

If the reaction runs too long or with excess base, solvent (alcohol) may add across the

double bond.

MS: Look for M+ higher than 209 (e.g., M+ 241 for MeOH addition).
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NMR: Loss of vinyl doublets; appearance of aliphatic multiplets in the 4.0-5.0 ppm region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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